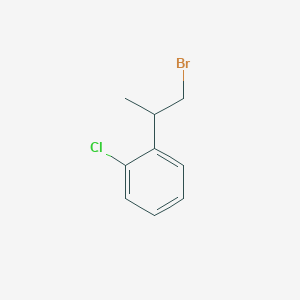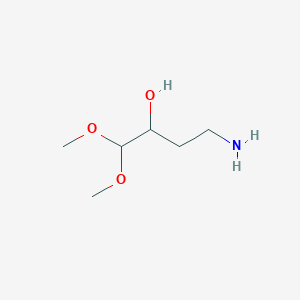![molecular formula C16H29N3O3 B13164534 Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)
Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings, one of which is substituted with an aminopiperidine group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the aminopiperidine group: The aminopiperidine group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Formation of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopiperidine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and polymerization agents.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling pathways, and modulation of cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Comparison:
- Structural Differences: While all these compounds contain piperidine rings and tert-butyl ester groups, they differ in the nature and position of substituents on the piperidine rings.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds, leading to variations in their reaction pathways and products.
- Applications: Each compound may have unique applications based on its structural features and reactivity. For example, tert-butyl 4-aminopiperidine-1-carboxylate is commonly used in the synthesis of bromodomain inhibitors, while tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate is used in PROTAC development for targeted protein degradation.
Propiedades
Fórmula molecular |
C16H29N3O3 |
|---|---|
Peso molecular |
311.42 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-4-6-13(19)14(20)18-10-7-12(17)8-11-18/h12-13H,4-11,17H2,1-3H3 |
Clave InChI |
PULIROZVDBWQRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)

![1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)



![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)

![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)

